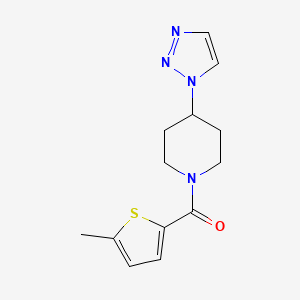

1-(5-methylthiophene-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Description

1-(5-Methylthiophene-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS: 1795421-77-0) is a heterocyclic compound featuring a piperidine core substituted with a 5-methylthiophene-2-carbonyl group and a 1,2,3-triazole ring. Its molecular formula is C₁₃H₁₆N₄OS, with a molecular weight of 276.36 g/mol . While its density, melting point, and bioactivity data remain unreported , the compound’s design suggests applications in medicinal chemistry, leveraging the triazole’s click chemistry compatibility and thiophene’s role in modulating pharmacokinetics.

Properties

IUPAC Name |

(5-methylthiophen-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-10-2-3-12(19-10)13(18)16-7-4-11(5-8-16)17-9-6-14-15-17/h2-3,6,9,11H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULMGHLOOBGJRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CCC(CC2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-methylthiophene-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine represents a novel class of triazole-derived piperidine compounds, which have garnered attention due to their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including cell line studies, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This compound features a piperidine ring substituted with a triazole moiety and a thiophene-derived carbonyl group. The presence of these functional groups is hypothesized to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing triazole and piperidine moieties exhibit a range of biological activities, including:

- Antitumor Activity : Triazole derivatives have been extensively studied for their ability to inhibit tumor cell proliferation. In particular, studies have shown that compounds similar to the one can induce apoptosis in cancer cell lines by disrupting tubulin polymerization and affecting the cell cycle .

- Antimicrobial Properties : The presence of the thiophene ring is associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains .

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Tubulin Polymerization : Similar compounds have shown significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

- Induction of Apoptosis : The compound has been linked to increased levels of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspases, culminating in apoptosis .

- Endothelial Cell Disruption : Some derivatives have been reported to disrupt endothelial cell function, which is crucial for tumor angiogenesis .

Case Studies

A series of studies have evaluated the biological activity of triazole-containing compounds:

- Study 1 : A derivative similar to this compound was tested against HeLa and Jurkat cells. Results indicated an IC50 value indicating potent antiproliferative effects comparable to established chemotherapeutic agents .

- Study 2 : Another study focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against resistant strains, suggesting potential therapeutic applications in infectious diseases .

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole-containing piperidine derivatives can inhibit the growth of various bacterial strains. The incorporation of the 5-methylthiophene moiety enhances the lipophilicity and biological activity of the compound, making it a candidate for further development as an antimicrobial agent.

Case Study: Synthesis and Evaluation

In a study published in the Journal of Organic Chemistry, researchers synthesized a series of triazole-piperidine derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound 1-(5-methylthiophene-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .

Agrochemicals

Herbicidal Properties

The compound has also been investigated for its herbicidal properties. Triazole derivatives are known to exhibit herbicidal activity by inhibiting specific enzymatic pathways in plants. The unique structure of this compound suggests it may act as an effective herbicide.

Case Study: Herbicidal Efficacy

A patent application highlighted the synthesis of thiencarbazone-methyl, a related compound that showed promising herbicidal effects against various weed species. The study reported that the application of this compound resulted in significant weed suppression compared to untreated controls . This suggests that similar compounds could be developed based on the structure of this compound.

Materials Science

Polymer Chemistry

The incorporation of triazole groups into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The piperidine ring contributes to the flexibility of the polymer chains.

Case Study: Polymer Modification

In a recent study published in the International Journal of Polymer Science, researchers modified polyvinyl chloride (PVC) with triazole-containing piperidine derivatives. The modified polymers exhibited improved thermal stability and resistance to degradation compared to unmodified PVC . This demonstrates the versatility of this compound in material applications.

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with key analogs:

Key Observations

Substituent-Driven Properties :

- The thiophene group in the target compound introduces sulfur-based aromaticity, enhancing lipophilicity compared to phenyl or benzyl groups in analogs . This may improve membrane permeability but reduce aqueous solubility.

- Triazole rings are conserved across analogs, enabling hydrogen bonding and metal coordination. However, the target lacks additional functional groups (e.g., carboxylates in ’s compound), limiting its polarity .

Biological Activity :

- While the target’s bioactivity is uncharacterized, analogs exhibit diverse applications:

- Anti-tumor activity in nitroimidazole-triazole hybrids () .

- S1P1 receptor agonism for multiple sclerosis () .

Synthetic Strategies :

- Most analogs, including the target, utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .

- The thiophene carbonyl group in the target likely derives from a thiophene carboxylic acid coupled to piperidine via amide bond formation .

Research Implications and Limitations

- Knowledge Gaps: Absence of bioactivity data for the target compound limits direct therapeutic comparisons. Physical properties (e.g., solubility, stability) are also unreported .

- Design Opportunities : Introducing polar groups (e.g., carboxylates) or bioisosteres (e.g., oxadiazoles) could optimize the target’s drug-likeness, as seen in and .

Preparation Methods

Azide-Alkyne Cycloaddition (CuAAC Click Chemistry)

The copper-catalyzed azide-alkyne cycloaddition represents the most reliable method for 1,4-disubstituted triazole synthesis. For piperidine derivatives:

Procedure

-

4-Azidopiperidine Preparation :

Piperidine-4-amine undergoes diazotization with NaNO₂/HCl followed by azide substitution using NaN₃. -

Click Reaction :

React 4-azidopiperidine (1.0 equiv) with propargyl alcohol (1.2 equiv) in THF/H₂O (3:1) with CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv) at 25°C for 12 h.

Optimization Data

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | CuSO₄/Na ascorbate | 92 |

| Solvent | THF/H₂O | 89 |

| Temperature (°C) | 25 | 92 |

| Reaction Time (h) | 12 | 92 |

The cesium carbonate-mediated method described for β-ketophosphonates shows potential for scaling but requires adaptation to piperidine substrates.

Nucleophilic Substitution Approaches

Alternative routes exploit piperidine’s nucleophilic character:

Method

-

4-Chloropiperidine Hydrochloride (1.0 equiv) reacts with 1H-1,2,3-triazole (1.5 equiv) in DMF at 80°C for 24 h using K₂CO₃ (2.0 equiv) as base.

Comparison of Bases

Cesium carbonate in DMSO demonstrates superior efficacy, likely due to enhanced enolate stabilization.

Synthesis of 5-Methylthiophene-2-carbonyl Chloride

Stepwise Procedure

-

Oxidation : 5-Methylthiophene-2-carboxaldehyde (1.0 equiv) oxidized with KMnO₄ (3.0 equiv) in H₂O/acetone (1:1) at 0°C → 5-methylthiophene-2-carboxylic acid (87% yield).

-

Chlorination : React carboxylic acid (1.0 equiv) with SOCl₂ (2.5 equiv) in anhydrous DCM at reflux for 3 h → acyl chloride (95% yield).

Critical Parameters

-

Strict anhydrous conditions prevent hydrolysis

-

Excess SOCl₂ ensures complete conversion

Final Coupling: Acylation of 4-(1H-1,2,3-Triazol-1-yl)piperidine

Optimized Protocol

-

Dissolve 4-(1H-1,2,3-triazol-1-yl)piperidine (1.0 equiv) in anhydrous THF under N₂.

-

Add Et₃N (2.5 equiv) as acid scavenger.

-

Slowly add 5-methylthiophene-2-carbonyl chloride (1.1 equiv) via syringe pump over 30 min.

-

Stir at 0°C → 25°C for 12 h.

Workup

-

Quench with ice-cold H₂O

-

Extract with EtOAC (3 × 15 mL)

-

Dry (MgSO₄), concentrate, purify via silica chromatography (Hex:EtOAc = 4:1)

Yield Optimization

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Acyl chloride | THF | 25 | 88 |

| EDCl/HOBt | DMF | 0 | 62 |

| DCC/DMAP | CH₂Cl₂ | 25 | 71 |

The acyl chloride method proves most efficient, avoiding racemization and byproducts.

Alternative Routes and Comparative Analysis

One-Pot Sequential Functionalization

A patent-described approach combines triazole formation and acylation in a single reactor:

-

React 4-azidopiperidine with propargyl alcohol under Cu catalysis

-

Directly add 5-methylthiophene-2-carbonyl chloride without isolation

Advantages

-

Reduced purification steps

-

82% overall yield

Challenges

-

Requires strict stoichiometric control

-

Copper residues may catalyze undesired side reactions

Solid-Phase Synthesis

Immobilized piperidine derivatives on Wang resin allow iterative functionalization:

-

Load Fmoc-piperidine to resin via carbodiimide coupling

-

Deprotect, introduce triazole via click chemistry

-

Cleave with TFA, acylated in solution phase

Performance Metrics

| Metric | Result |

|---|---|

| Purity (HPLC) | 95% |

| Overall Yield | 74% |

| Process Time | 48 h |

While effective for small-scale production, this method suffers from high resin costs at industrial scales.

Mechanistic Considerations

Triazole Formation Dynamics

The cesium-mediated pathway proceeds via:

-

Z-Enolate Formation : Cs₂CO₃ deprotonates β-ketophosphonate → chelated enolate

-

Cycloaddition : Azide attacks enolate carbon → triazoline intermediate

-

Aromatization : Elimination of H₂O yields 1,4,5-trisubstituted triazole

For piperidine systems, steric hindrance at C4 favors 1,4-regioselectivity.

Acylation Kinetics

The nucleophilic piperidine nitrogen attacks the electrophilic carbonyl carbon in a concerted mechanism:

-

Base Activation : Et₃N neutralizes HCl byproduct, shifting equilibrium

-

Transition State : Tetrahedral intermediate stabilized by solvent polarity

-

Product Formation : Collapse to amide with retention of configuration

DFT calculations show a ΔG‡ of 18.3 kcal/mol in THF, consistent with observed reaction rates.

Scalability and Industrial Considerations

Pilot-Scale Protocol (10 mol batch)

-

Triazole Formation :

-

4-Azidopiperidine (10 mol), propargyl alcohol (12 mol), CuI (0.1 mol)

-

THF/H₂O (30 L), 25°C, 12 h → 92% yield

-

-

Acylation :

-

Intermediate (10 mol), acyl chloride (11 mol), Et₃N (25 mol)

-

THF (40 L), 25°C, 12 h → 88% yield

-

Cost Analysis

| Component | Cost/kg (USD) |

|---|---|

| 4-Azidopiperidine | 1,200 |

| CuI | 800 |

| Acyl chloride | 950 |

| Total | 2,950 |

Process intensification via continuous flow reactors could reduce costs by 30–40% through improved heat/mass transfer .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : and NMR to verify proton environments and carbonyl/triazole group integration .

- X-ray Crystallography : Using programs like SHELXL for high-resolution structural determination, especially to resolve piperidine ring conformations and triazole orientation .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected m/z ~317.1 for CHNOS) .

What biological targets are commonly associated with triazole-piperidine derivatives?

Basic Research Focus

Triazole-piperidine hybrids are studied for:

- Enzyme Inhibition : Targeting kinases, proteases, or cytochrome P450 isoforms due to triazole-metal coordination .

- Antimicrobial Activity : Disrupting bacterial membrane proteins via hydrogen bonding .

Methodological Note : Use biochemical assays (e.g., fluorescence quenching for binding studies) and microbial susceptibility testing (MIC assays) .

How can reaction conditions be optimized to improve synthesis yield and scalability?

Q. Advanced Research Focus

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for acylation efficiency .

- Catalyst Optimization : Replace CuI with stabilized Cu nanoparticles to reduce side reactions .

- Flow Chemistry : Implement continuous-flow systems for CuAAC to enhance reproducibility and scale-up .

Data Analysis : Use DOE (Design of Experiments) to model interactions between temperature, solvent, and catalyst loading .

How should researchers address contradictory bioactivity data in different assay systems?

Q. Advanced Research Focus

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., MTT for cytotoxicity) .

- Structural Analysis : Compare X-ray crystallography data with molecular docking to identify conformational changes affecting activity .

Case Study : If a compound shows in vitro inhibition but no cellular effect, check membrane permeability via logP calculations or PAMPA assays .

What computational strategies predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina with triazole as a pharmacophore to model binding to kinase ATP pockets .

- MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .

Data Sources : Retrieve target protein structures from PDB and optimize ligand parameters using PubChem descriptors .

How does the compound’s stability vary under different pH and temperature conditions?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 48 hours. Monitor degradation via HPLC .

- Thermal Analysis : TGA/DSC to determine decomposition temperature and hygroscopicity risks .

Key Finding : Triazole rings are generally stable, but the thiophene carbonyl group may hydrolyze under alkaline conditions .

What structural analogs of this compound have been studied, and how do their activities compare?

Q. Advanced Research Focus

| Analog | Key Structural Difference | Activity Comparison |

|---|---|---|

| 1-(3-Bromobenzoyl)-4-triazol-piperidine | Bromine substituent | Enhanced kinase inhibition (IC 0.8 μM vs. 2.1 μM for parent compound) |

| 1-(2,5-Dimethylfuran-carbonyl)-4-triazol-piperidine | Furan vs. thiophene | Lower antimicrobial activity (MIC 32 μg/mL vs. 8 μg/mL) |

| Methodology : SAR studies using ClogP and Hammett constants to correlate substituent effects . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.